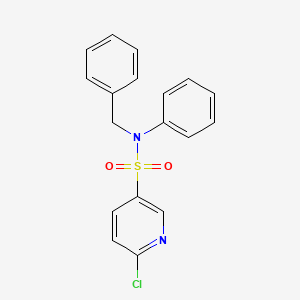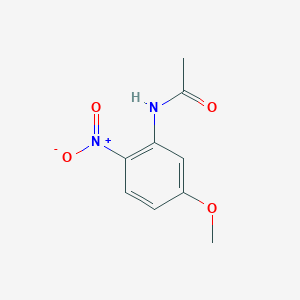
tert-butyl N-tert-butyl-N-(2-oxoethyl)carbamate
Vue d'ensemble
Description
“tert-butyl N-tert-butyl-N-(2-oxoethyl)carbamate” is an organic compound. It is also known as “N-Boc-2-aminoacetaldehyde” and has a molecular weight of 159.18 . It is used as a building block in various chemical reactions .
Synthesis Analysis
The synthesis of “this compound” involves the reaction of tert-butyl carbamate with various aryl (Het) halides with Cs2CO3 as base in 1,4-dioxane (solvent) .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C7H13NO3 .Chemical Reactions Analysis
This compound is involved in various chemical reactions. For instance, it reacts with Horner-Wadsworth-Emmons (HWE) reagent to afford γ-aminobutyric acid (GABA)-derived α-keto amide/ester units .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a boiling point of 237.2±23.0 °C (Predicted), a density of 1.035±0.06 g/cm3 (Predicted), and a refractive index of n20/D 1.455 (lit.) .Applications De Recherche Scientifique
Cyclizative Atmospheric CO2 Fixation
Cyclizative atmospheric CO2 fixation with unsaturated amines, such as allyl and propargyl amines, leads to cyclic carbamates bearing an iodomethyl group. This process utilizes tert-butyl hypoiodite (t-BuOI) under mild conditions, demonstrating an efficient method for incorporating CO2 into valuable organic compounds (Takeda et al., 2012).
Stereoselective Synthesis of Stereisomers
An efficient stereoselective synthesis route has been developed for six stereoisomers of tert-butyl ((1R, 2S, 5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate, starting from 3-cyclohexene-1-carboxylic acid. This method demonstrates the controlled stereochemistry at various centers, showcasing the versatility of carbamates in synthesizing complex molecular structures (Xin Wang et al., 2017).
Synthesis and Reaction of Silyl Carbamates
The synthesis and chemoselective transformation of amino protecting groups via tert-butyldimethylsilyl carbamates have been studied. This research highlights the utility of silyl carbamate groups in the selective transformation of amino groups, offering insights into the manipulation of nitrogen-containing compounds in organic synthesis (Sakaitani & Ohfune, 1990).
Protection of Hydroxyl Groups
Research on the protection of hydroxyl groups as tert-butyldimethylsilyl derivatives explores the development of chemical agents that combine stability under various conditions with susceptibility to easy removal. This work is critical in the synthesis of complex molecules, including prostaglandins, demonstrating the significance of tert-butyl carbamate derivatives in protecting functional groups (Corey & Venkateswarlu, 1972).
Propriétés
IUPAC Name |
tert-butyl N-tert-butyl-N-(2-oxoethyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-10(2,3)12(7-8-13)9(14)15-11(4,5)6/h8H,7H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUADEIPKYZMRBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N(CC=O)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

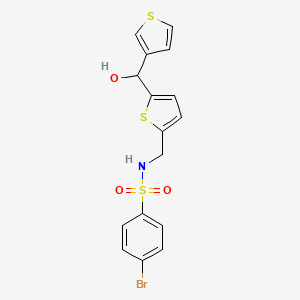
![2-((1'-((3-Methoxyphenyl)sulfonyl)-[1,4'-bipiperidin]-4-yl)oxy)thiazole](/img/structure/B2730145.png)
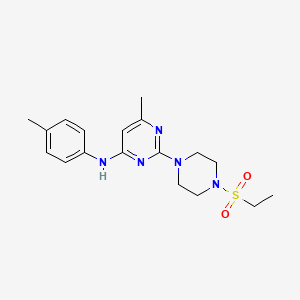
![N-(1-cyanocyclopentyl)-2-{[6-ethyl-3-(3-methoxypropyl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2730147.png)
![Methyl (E)-5-phenyl-2-[3-(1,3-thiazol-4-yl)propanoylamino]pent-4-enoate](/img/structure/B2730148.png)
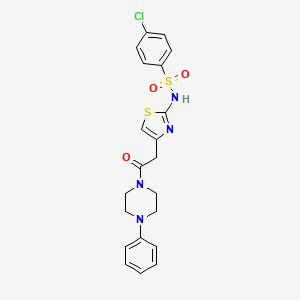
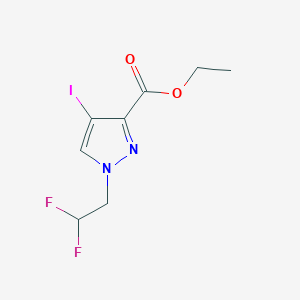
![2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetonitrile](/img/structure/B2730153.png)
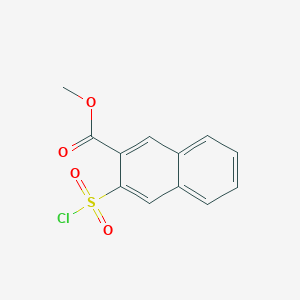
![2-[(Benzyloxy)carbonyl]-2-azabicyclo[2.2.2]octane-6-carboxylic acid](/img/structure/B2730159.png)
